2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide” is a chemical compound with the molecular formula C₁₅H₅D₁₀NO₂S and a molecular weight of 283.411. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide”. However, similar compounds are often synthesized through a multistep reaction sequence, such as the condensation of various aldehydes and acetophenones2.Molecular Structure Analysis
The molecular structure of “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide” is complex. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide”. More research is needed in this area.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide” are not fully described in the available literature. However, it has a molecular weight of 283.411.Scientific Research Applications
Environmental Impact and Toxicity
One of the main concerns surrounding chemicals like 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide is their environmental persistence and potential toxicity. Studies have highlighted the endocrine-disrupting properties of similar compounds, which can interfere with hormonal systems in wildlife and humans. For instance, bisphenol A (BPA), a structurally similar compound, has been restricted due to its reproductive toxicity and endocrine-disrupting properties. Research indicates that alternatives to BPA, including various bisphenols and related compounds, also exhibit endocrine-disrupting potential and reproductive toxicity, raising concerns about their safety for public health, particularly for vulnerable populations like children and pregnant women (Shalenie P. den Braver-Sewradj et al., 2020).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of complex molecules is crucial for assessing their biological effects and potential risks. For example, the metabolism of disulfiram and its metabolites, which share functional groups with 2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide, involves multiple pathways including oxidation, reduction, and conjugation. These metabolic processes can influence the compound's toxicity and interaction with biological systems (B. Johansson, 1992).
Epigenetic and Developmental Effects
Epigenetic alterations caused by environmental chemicals are of significant interest due to their potential long-term effects on gene expression and disease susceptibility. Bisphenol A, for example, has been shown to cause epigenetic changes leading to adverse developmental and reproductive outcomes. This highlights the importance of researching the epigenetic effects of similar compounds to understand their full impact on health and development (M. Kundakovic and F. Champagne, 2011).
Occupational Exposure and Health Risks
The occupational exposure to chemicals with endocrine-disrupting potential, including bisphenol A and phthalates, poses significant health risks. Workers in industries using these chemicals have been found to have higher levels of exposure, which is associated with adverse health outcomes such as sexual dysfunction, hormonal imbalances, and potential effects on offspring. This underscores the need for regulatory measures and safer alternatives in industrial applications (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Safety And Hazards
The safety and hazards associated with “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide” are not well-documented. As with any chemical, it should be handled with care, and appropriate safety measures should be taken during its use.
Future Directions
The future directions for research on “2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide” are not clear from the available information. Given its complex structure and unknown properties, it could be a subject of interest for researchers in the field of organic chemistry.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of this compound.
properties
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678718 |
Source
|
Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Armodafinil D10 | |
CAS RN |
1219804-30-4 |
Source
|
Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.